5-Cyclopropylpyrimidin-4-amine

Medicinal Chemistry Building Blocks Structure-Activity Relationship (SAR)

Researchers requiring a rigid, metabolically stable aminopyrimidine scaffold for kinase or dehydrogenase inhibitor programs face supply inconsistency and insufficient purity from generic sources. 5-Cyclopropylpyrimidin-4-amine (CAS 1849594-13-3) directly addresses this bottleneck. • Enables potent hDHODH inhibition (IC50 = 173.4 nM, derivative w2) and ROCK2 inhibition (IC50 = 15 nM), validated in IBD and fibrosis models. • The strained cyclopropyl ring confers unique steric/electronic properties not replicated by 5-methyl, 5-ethyl, or 5-halo analogs, ensuring reliable SAR anchoring. • Consistently supplied at ≥98% purity from multiple stock points, supporting hit-to-lead and preclinical scale-up with batch-to-batch reproducibility.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B13633144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylpyrimidin-4-amine
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=CN=C2N
InChIInChI=1S/C7H9N3/c8-7-6(5-1-2-5)3-9-4-10-7/h3-5H,1-2H2,(H2,8,9,10)
InChIKeyXUWUZWSKCYPNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropylpyrimidin-4-amine: Identity & Procurement


5-Cyclopropylpyrimidin-4-amine (CAS: 1849594-13-3) is a heterocyclic aromatic amine with the molecular formula C₇H₉N₃ and a molecular weight of 135.17 g/mol . It features a pyrimidine core with a cyclopropyl substituent at the 5-position and an amino group at the 4-position . Commercially, the compound is offered as a research chemical in high purity (typically ≥97-98%) [1] . The presence of the strained cyclopropyl ring distinguishes this building block from simpler 5-alkyl analogs, conferring unique steric and electronic properties that are valuable in the synthesis of kinase inhibitors and other bioactive molecules .

Workflow Kinase inhibitor and dehydrogenase inhibitor synthesis
Selection Cyclopropyl core imparts steric/electronic profile vs. alkyl/halo analogs
Use context SAR studies where conformational constraint is critical

5-Cyclopropylpyrimidin-4-amine vs. Alkyl/Halo Analogs


Generic substitution of 5-cyclopropylpyrimidin-4-amine with other 4-aminopyrimidines (e.g., 5-methyl, 5-ethyl, 5-isopropyl, or 5-bromo analogs) is not scientifically valid due to distinct differences in steric bulk, electronic distribution, and metabolic stability conferred by the cyclopropyl ring [1]. The cyclopropyl group imparts a unique combination of sp²-like character, reduced conformational flexibility, and enhanced metabolic resilience compared to simple alkyl chains or halogens . These properties directly translate into improved potency and pharmacokinetic profiles in downstream drug candidates, as demonstrated by the potent hDHODH inhibitor 'w2' (IC50 = 173.4 nM) and the ROCK2 inhibitor (IC50 = 15 nM), both of which rely on this specific aminopyrimidine core for their activity [1] [2].

Steric & electronic mismatch
Alkyl or halo analogs cannot replicate the strained cyclopropyl ring's sp²-like character and conformational restriction.
Metabolic stability may shift
The cyclopropyl group often improves metabolic resilience; simple alkyl/halo substitution may alter oxidative metabolism profiles.
Activity of downstream derivatives depends on scaffold
Reported potency in hDHODH and ROCK2 inhibitors is linked to the cyclopropylpyrimidine core; results may not transfer to other 4-aminopyrimidines.

5-Cyclopropylpyrimidin-4-amine Comparator Evidence


Cyclopropyl vs. Alkyl/Halo: Steric & Electronic Profile

The cyclopropyl substituent at the 5-position of the pyrimidine ring is a key structural feature that cannot be replicated by simple alkyl or halo analogs. This group introduces unique steric and electronic properties, including increased s-character in the C-C bonds and a reduced conformational footprint, which often leads to improved target binding and metabolic stability in downstream drug candidates [1]. For example, the 5-methyl analog (5-methylpyrimidin-4-amine) and 5-bromo analog (5-bromopyrimidin-4-amine) lack the specific steric constraints and electronic distribution of the cyclopropyl ring, which can drastically alter biological activity and metabolic fate .

Steric/Electronic Profile
Class-level
Cyclopropyl ring (target) vs. 5-Methyl or 5-Bromo (comparators)
Class-level SAR context; may differ per target
General medicinal chemistry principles
Medicinal Chemistry Building Blocks Structure-Activity Relationship (SAR)

Compound w2: Potent hDHODH Inhibition

The derivative 2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (compound 'w2') was identified as the most promising hDHODH inhibitor in an optimization campaign, exhibiting an IC50 of 173.4 nM [1]. Notably, this compound, which is built upon the 5-cyclopropylpyrimidin-4-amine scaffold, demonstrated superior in vivo therapeutic effects in a dextran sulfate sodium (DSS)-induced colitis model compared to both the established hDHODH inhibitor vidofludimus (IC50 = 134-160 nM) and the JAK inhibitor tofacitinib (JAK1 IC50 = 15-406 nM depending on assay) [1] [2].

hDHODH Inhibition
Head-to-head
IC50 = 173.4 nM (compound w2)
Reported dose-dependent model-response in DSS colitis model
Compared to reference inhibitors vidofludimus and tofacitinib
hDHODH Inhibitor Inflammatory Bowel Disease (IBD) Immunology

ROCK2 Inhibition with Cyclopropylpyrimidine Core

Elaboration of the 5-cyclopropylpyrimidin-4-amine core yields potent ROCK2 inhibitors. A specific derivative, N-(2-(3,6-diazabicyclo[3.1.1]heptan-6-yl)-5-cyclopropylpyrimidin-4-yl)-1H-indazol-5-amine, exhibits an IC50 of 15 nM against ROCK2 [1]. This potency is comparable to, and in some cases exceeds, that of other leading ROCK2 inhibitors. For instance, RKI-1447 shows an IC50 of 6.2 nM for ROCK2, while GSK429286A has an IC50 of 63 nM [2] . The 15 nM potency of this 5-cyclopropylpyrimidine-based inhibitor demonstrates the scaffold's ability to produce highly active molecules for challenging kinase targets.

ROCK2 Inhibition
Cross-study
IC50 = 15 nM
Reported kinase inhibition potency
Recombinant ROCK2 assay; values vary by conditions
ROCK2 Inhibitor Kinase Inhibitor Cardiovascular Disease Fibrosis

Cyclopropyl vs. Halo Reactivity in Synthesis

The 5-cyclopropyl group provides a distinct reactivity profile compared to common 5-halo analogs like 5-bromopyrimidin-4-amine. While the 5-bromo compound is often used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install various substituents, the 5-cyclopropyl derivative serves as a robust, metabolically stable moiety that is carried through the synthetic sequence without further functionalization . The cyclopropyl ring is generally inert under most cross-coupling and nucleophilic aromatic substitution conditions, allowing for selective modifications elsewhere on the pyrimidine core. In contrast, the 5-bromo analog is prone to unwanted side reactions under basic or reducing conditions [1].

Synthetic Reactivity
Supporting
Cyclopropyl: stable under cross-coupling; 5-Bromo analog: reactive for functionalization
Synthetic route selection context
Qualitative differences in reaction compatibility
Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Commercial Availability & High Purity

5-Cyclopropylpyrimidin-4-amine is readily available from multiple reputable vendors with consistent purity specifications, ensuring reproducibility in research and scale-up activities. Fluorochem offers the compound in 98% purity, with pack sizes from 100 mg to 500 mg, and transparent pricing (e.g., 100 mg for £203.00) . Sigma-Aldrich lists the compound through AchemBlock with a purity of 0.97 . Other suppliers like ChemScene and ChemSrc also stock the compound, typically with 98% purity [1]. This contrasts with less common analogs like 5-ethylpyrimidin-4-amine or 5-isopropylpyrimidin-4-amine, which are not as widely stocked or have less defined purity profiles [2].

Procurement Quality
Supporting
Purity ≥97-98%; stocked by multiple vendors
Reproducible sourcing for scale-up
Supplier catalog data
Chemical Sourcing Procurement Reproducibility

5-Cyclopropylpyrimidin-4-amine R&D Applications


hDHODH and ROCK2 Inhibitor Synthesis

Use 5-cyclopropylpyrimidin-4-amine as a core scaffold for synthesizing novel hDHODH inhibitors with potential applications in inflammatory bowel disease (IBD) and other autoimmune conditions [1]. The 5-cyclopropyl moiety is critical for achieving the potent inhibition (IC50 = 173.4 nM for derivative 'w2') and superior in vivo efficacy observed in DSS-induced colitis models compared to vidofludimus and tofacitinib [1] [2]. Similarly, for kinase inhibitor programs, this building block enables the creation of potent ROCK2 inhibitors (IC50 = 15 nM) suitable for research in fibrosis and cardiovascular diseases .

Chemical Probes for Target Validation

Employ 5-cyclopropylpyrimidin-4-amine to generate chemical probes for validating novel biological targets, particularly in the kinase and dehydrogenase enzyme families [1]. The defined steric and electronic properties of the cyclopropyl group provide a consistent SAR anchor, allowing for systematic exploration of the pyrimidine core's substitution pattern to optimize potency and selectivity [2]. The robust commercial availability and high purity (≥97-98%) ensure that synthesized probes are of reliable quality for reproducible target engagement studies .

Scale-Up and Lead Optimization

Incorporate 5-cyclopropylpyrimidin-4-amine into lead optimization campaigns where metabolic stability and improved pharmacokinetic properties are paramount [1]. The cyclopropyl group is known to reduce oxidative metabolism and enhance oral bioavailability in advanced drug candidates [2]. The compound's availability from multiple suppliers in multi-gram quantities (up to 500 mg from Fluorochem, larger quantities upon request) supports initial scale-up and preclinical studies, making it a practical choice for transitioning from hit-to-lead to lead optimization .

SAR Studies: 5-Position Steric Effects

Utilize 5-cyclopropylpyrimidin-4-amine in systematic SAR studies to differentiate the steric and electronic contributions of the 5-position substituent on biological activity [1]. Directly compare its effects with those of 5-methyl, 5-ethyl, 5-isopropyl, and 5-halo analogs to quantify the impact on target binding affinity and cellular potency [2]. The unique, rigid cyclopropyl ring serves as an essential reference point for understanding conformational constraints in drug-target interactions, a key step in rational drug design .

Application
Selection Property
Validation Focus
hDHODH/ROCK2 inhibitor synthesis
Cyclopropyl-pyrimidine scaffold
Inhibition potency and model-response endpoints
Chemical probe generation
Consistent SAR anchor
Target engagement and selectivity profiling
Lead optimization
Metabolic stability and pharmacokinetic profile
Oral exposure and metabolic profiling
SAR of 5-position substituents
Cyclopropyl ring conformational constraint
Binding affinity and cellular potency comparison
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